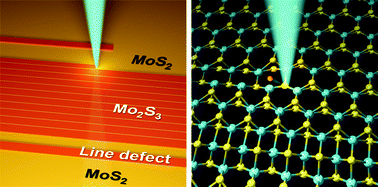Deriving 2D M2X3 (M = Mo, W, X = S, Se) by periodic assembly of chalcogen vacancy lines in their MX2 counterparts†
Nanoscale Pub Date: 2020-03-03 DOI: 10.1039/C9NR10144F
Abstract
Structural defects in crystals are generally believed to disrupt the symmetry of the pristine lattice, but sometimes, they can also serve as the constituent elements of new structures if they are arranged in a well-ordered pattern. Herein, choosing 2D transition metal dichalcogenides (TMDCs) as a model system, we successfully fabricated a novel group of 2D materials-M2X3 (M = Mo, W, X = S, Se) via the periodic assembly of chalcogen vacancy lines in their corresponding MX2 monolayers (such as MoS2). Our ab initio calculations further revealed that these monolayer M2X3 materials electronically exhibit quasi-direct narrow band-gap semiconducting characteristics, e.g., Eg = 0.89 eV for Mo2S3, and show ultra-high phonon-limited room-temperature carrier mobility up to ∼27 000 cm2 V−1 s−1 for electrons in Mo2S3. The emergence of these novel M2X3 materials expands the existing 2D family and provides new platforms for both fundamental research and practical applications, and the approach via the periodic assembly of ordered defects should also be applicable to other 2D materials.


Recommended Literature
- [1] LXXII.—Pseudo-ternary systems containing sulphur. Part II. The system sulphur–benzoic acid
- [2] A Ni-catalyzed asymmetric C(sp)–P cross-coupling reaction for the synthesis of P-stereogenic alkynylphosphines†
- [3] Small molecule-mediated protein knockdown as a new approach to drug discovery†
- [4] Synthesis of nickel–iron hydrogenase in Cupriavidus metallidurans is controlled by metal-dependent silencing and un-silencing of genomic islands†
- [5] The Soviet Scientists Antifascist Committee sending Soviet scientists' message of protest against German atrocities
- [6] Manipulation of the sterically hindering effect to realize AIE and TADF for high-performing nondoped solution-processed OLEDs with extremely low efficiency roll-off†
- [7] The effects of nanobubbles on the assembly of glucagon amyloid fibrils
- [8] A closer look at the light-induced changes in the mechanical properties of azobenzene-containing polymers by statistical nanoindentation
- [9] Enhanced CO2 electroreduction efficiency through secondary coordination effects on a pincer iridium catalyst†
- [10] Influence of the electrolyte cation in organic dye-sensitized solar cells: lithiumversusdimethylimidazolium†

Journal Name:Nanoscale
Research Products
-
CAS no.: 16881-33-7









